3-(4-Methoxy-3-(methoxycarbonyl)phenyl)propanoic acid
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Overview
Description
3-(4-Methoxy-3-(methoxycarbonyl)phenyl)propanoic acid is an organic compound with the molecular formula C12H14O5 It is a derivative of phenylpropanoic acid, characterized by the presence of methoxy and methoxycarbonyl groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3-(methoxycarbonyl)phenyl)propanoic acid typically involves the esterification of 4-methoxybenzoic acid followed by a series of substitution reactions. One common method starts with the reaction of 4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst to form methyl 4-methoxybenzoate. This intermediate is then subjected to a Friedel-Crafts acylation reaction with propionic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-3-(methoxycarbonyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst[][3].
Major Products Formed
Oxidation: 3-(4-Carboxy-3-(methoxycarbonyl)phenyl)propanoic acid.
Reduction: 3-(4-Methoxy-3-(methoxycarbonyl)phenyl)propanol.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
3-(4-Methoxy-3-(methoxycarbonyl)phenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-3-(methoxycarbonyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The methoxy and methoxycarbonyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)propanoic acid
- 3-(4-Hydroxy-3-(methoxycarbonyl)phenyl)propanoic acid
- 3-(4-Methoxy-3-(carboxy)phenyl)propanoic acid
Uniqueness
3-(4-Methoxy-3-(methoxycarbonyl)phenyl)propanoic acid is unique due to the presence of both methoxy and methoxycarbonyl groups on the aromatic ring. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in research and industry .
Properties
IUPAC Name |
3-(4-methoxy-3-methoxycarbonylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-16-10-5-3-8(4-6-11(13)14)7-9(10)12(15)17-2/h3,5,7H,4,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFNIETVPYXGMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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